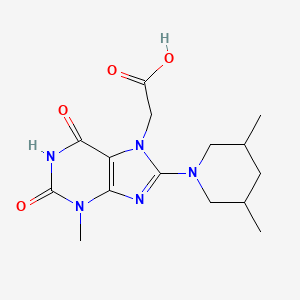![molecular formula C15H10F6N2O B2479739 1,3-Bis[4-(trifluoromethyl)phenyl]urea CAS No. 1960-88-9](/img/structure/B2479739.png)
1,3-Bis[4-(trifluoromethyl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis[4-(trifluoromethyl)phenyl]urea is a chemical compound with the molecular formula C15H10F6N2O. It has an average mass of 348.243 Da and a monoisotopic mass of 348.069733 Da .
Molecular Structure Analysis
The molecular structure of 1,3-Bis[4-(trifluoromethyl)phenyl]urea consists of two phenyl rings, each substituted with a trifluoromethyl group, connected by a urea group .Physical And Chemical Properties Analysis
1,3-Bis[4-(trifluoromethyl)phenyl]urea has a boiling point of 287.1±40.0 C at 760 mmHg and a melting point of 209-210 C . It is a solid at room temperature .科学的研究の応用
- Supramolecular Chemistry A key application of bis-urea compounds, including structures similar to 1,3-Bis[4-(trifluoromethyl)phenyl]urea, lies in the formation of supramolecular assemblies. These assemblies result from non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. Researchers explore these compounds for their ability to self-assemble into functional materials, such as host-guest complexes and molecular recognition systems.
- The diphenylurea compound NS1643 (1,3-bis-(2-hydroxy-5-trifluoromethyl-phenyl)-urea) has been developed and tested for its impact on hERG channels. In Xenopus laevis oocytes, NS1643 increases both steady-state and tail current at various voltages. Understanding the modulation of hERG channels is crucial due to their role in cardiac repolarization and drug-induced arrhythmias .
- In 2020, clinical trials began for a new sEH inhibitor containing a 4-(trifluoromethoxy)phenyl fragment. This compound, (S)-N-[3-fluoro-4-(trifluoromethoxy)phenyl]-N’-[1-(2-methylbutanoyl)piperidin-4-yl]urea (EC5026) , aims to modulate the activity of sEH. sEH plays a role in the metabolism of epoxyeicosatrienoic acids (EETs), which are involved in cardiovascular regulation and inflammation .
- Bis-urea derivatives have been explored as ligands in transition metal-catalyzed reactions. Their unique structural features allow for coordination with metal centers, leading to interesting reactivity patterns. Researchers investigate their use in asymmetric catalysis, cross-coupling reactions, and other transformations .
- Bis-urea compounds, including 1,3-Bis[4-(trifluoromethyl)phenyl]urea, serve as model systems for studying crystal packing and polymorphism. By altering substituents or crystal growth conditions, researchers can explore different crystal forms and understand their impact on material properties .
- The trifluoromethyl groups in 1,3-Bis[4-(trifluoromethyl)phenyl]urea contribute to its lipophilicity and reactivity. Such fluorinated building blocks are valuable in medicinal chemistry, agrochemicals, and materials science. Researchers use them to introduce fluorine atoms into target molecules, enhancing their properties .
Activation of Human Ether-a-go-go-Related Gene (hERG) Potassium Channels
Inhibition of Soluble Epoxide Hydrolase (sEH)
Organic Synthesis and Catalysis
Crystal Engineering and Polymorphism Studies
Fluorine-Containing Building Blocks
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
作用機序
Target of Action
Similar compounds have been shown to interact with human erg (herg) channels .
Mode of Action
It’s known that urea derivatives can activate substrates and stabilize partially developing negative charges in transition states through explicit double hydrogen bonding .
Result of Action
A similar compound, 1,3-bis-(2-hydroxy-5-trifluoromethyl-phenyl)-urea (ns1643), has been shown to increase the activity of herg channels expressed heterologously .
特性
IUPAC Name |
1,3-bis[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6N2O/c16-14(17,18)9-1-5-11(6-2-9)22-13(24)23-12-7-3-10(4-8-12)15(19,20)21/h1-8H,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXQIAHZLFTVJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis[4-(trifluoromethyl)phenyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

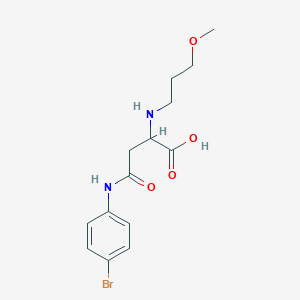

![Methyl 2-(5-bromothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2479661.png)
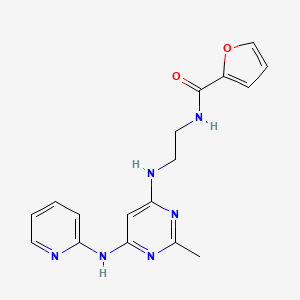
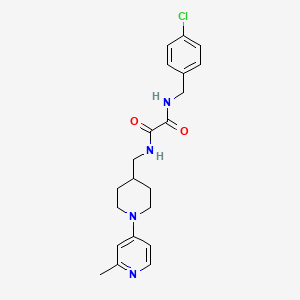
![(E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(3,4-dichlorophenyl)-2-propen-1-one](/img/structure/B2479668.png)

![(E)-methyl 2-(6-(methylsulfonyl)-2-((pyrazine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2479671.png)

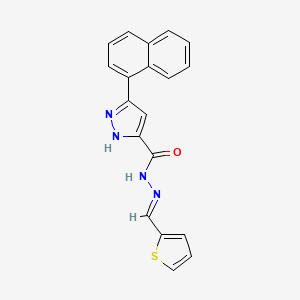
![3-(2-methoxyethyl)-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2479675.png)
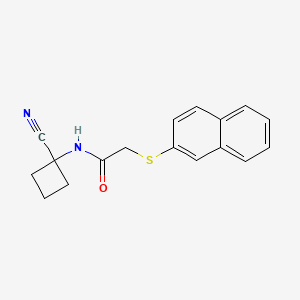
![(1S,3R)-3-[(2-Methylpropan-2-yl)oxycarbonyl]cyclohexane-1-carboxylic acid](/img/structure/B2479677.png)
